molecular formula C18H33N3O2S B11649293 2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one

2-{[2-(diethylamino)ethyl]sulfanyl}-6-hydroxy-5-octylpyrimidin-4(3H)-one

Cat. No.: B11649293
M. Wt: 355.5 g/mol
InChI Key: ZRVCEPHXDVJJOQ-UHFFFAOYSA-N
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Description

2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrimidinone core, a diethylaminoethyl group, and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the reaction of 2-thiouracil derivatives with N-(2-bromoethyl)phthalimides in an alkaline medium . The reaction conditions often include the use of potassium carbonate (K2CO3) as a base and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone.

    Reduction: The dihydropyrimidinone core can be reduced to form a fully saturated pyrimidinone.

    Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the dihydropyrimidinone core would yield a fully saturated pyrimidinone .

Scientific Research Applications

2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-6-HYDROXY-5-OCTYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long octyl chain, in particular, may influence its interactions with biological membranes and its overall pharmacokinetic properties .

Properties

Molecular Formula

C18H33N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-octyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H33N3O2S/c1-4-7-8-9-10-11-12-15-16(22)19-18(20-17(15)23)24-14-13-21(5-2)6-3/h4-14H2,1-3H3,(H2,19,20,22,23)

InChI Key

ZRVCEPHXDVJJOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O

Origin of Product

United States

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